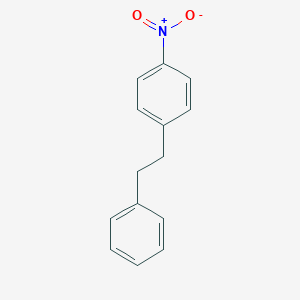

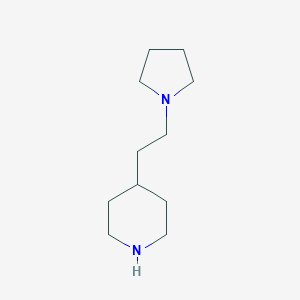

4-(2-吡咯烷基乙基)哌啶

描述

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step chemical processes that require optimization for successful scale-up. A notable method includes nucleophilic aromatic substitution, hydrogenation, and subsequent iodination or halogenation steps to achieve the desired intermediates and final compounds (Fussell et al., 2012). Advanced synthetic methods also explore one-pot oxidative decarboxylation and beta-iodination of amino acids to produce disubstituted pyrrolidines and piperidines, demonstrating the versatility and adaptability of synthesis strategies for these compounds (Boto et al., 2001).

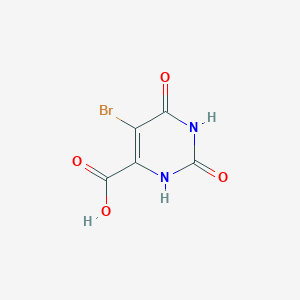

Molecular Structure Analysis

The molecular structure of 4-(2-Pyrrolidinoethyl)piperidine derivatives has been explored through experimental and theoretical NMR studies. These studies reveal solvent-dependent molecular geometry and stable conformer fractions, highlighting the compound's conformational flexibility and the influence of environmental factors on its structural properties (Alver et al., 2011).

Chemical Reactions and Properties

Piperidine compounds participate in various chemical reactions, forming complex structures such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] through regioselective synthesis and stereochemical structure elucidation. These reactions not only demonstrate the chemical reactivity of piperidine derivatives but also their potential for creating structurally diverse molecules with specific properties (Shalaby et al., 2014).

Physical Properties Analysis

The physical properties, such as conformational preferences and molecular packing in crystals of piperidine derivatives, have been studied extensively. X-ray diffraction analysis reveals the impact of intramolecular and intermolecular hydrogen bonds on the conformation and molecular arrangement, providing insight into the stability and structural characteristics of these compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

Piperidine derivatives exhibit a range of chemical properties that make them valuable for medicinal chemistry and other scientific applications. For example, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines demonstrates the ability to introduce various substituents into the piperidine ring, affecting the compound's reactivity and functional capabilities (Mekheimer et al., 1997).

科学研究应用

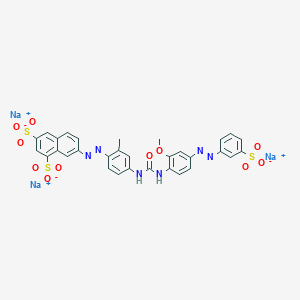

抗氧化剂和医药应用

哌啶和吡咯烷硝氧自由基与 4-(2-吡咯烷基乙基)哌啶密切相关,以其在医学科学中的应用而闻名,例如抗氧化剂、造影剂、自旋探针、辐射防护剂和聚合介体。Kinoshita 等人 (2009) 开发了功能性硝氧自由基,重点关注对抗坏血酸还原的稳定性。他们发现四乙基取代的哌啶硝氧自由基对 AsA 还原表现出抗性,表明其在新的抗氧化剂、造影剂和自由基聚合剂中的应用潜力 (Kinoshita 等人,2009)。

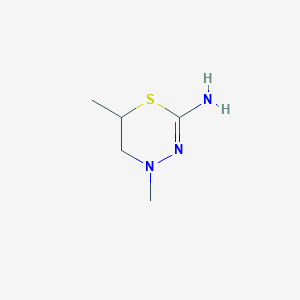

分子结构和核磁共振研究

Alver 等人 (2011) 对 4-(1-吡咯烷基)哌啶(一种与 4-(2-吡咯烷基乙基)哌啶密切相关的化合物)进行了实验和理论研究。他们使用核磁共振 (NMR) 光谱研究了该化合物的稳定形式和分子结构,重点关注溶剂对核磁屏蔽张量的影响并确定了偶合常数的大小 (Alver、Parlak 和 Bilge,2011)。

合成和催化应用

McMahon 等人 (2015) 报告了 3,4-哌啶的生成,这是合成环状哌啶的构建模块。他们对这种中间体进行了实验和计算研究,讨论了它的区域选择性和与 3,4-吡啶的比较,为合成应用提供了见解 (McMahon 等人,2015)。

药物设计和生物活性

Meanwell 和 Loiseleur (2022) 讨论了哌嗪和同哌嗪(与 4-(2-吡咯烷基乙基)哌啶在结构上相关)在药物设计中的应用。他们强调了这些杂环化合物作为支架和末端元素的用途,以及将水溶性元素引入分子的用途。这篇综述包括了 4-取代哌啶和模拟物在生物活性化合物设计中的应用实例 (Meanwell 和 Loiseleur,2022)。

缓蚀

Kaya 等人 (2016) 研究了三种哌啶衍生物(包括 4-(2-吡咯烷基乙基)哌啶类似物)在铁腐蚀中的吸附和缓蚀性能。他们进行了量子化学计算和分子动力学模拟,深入了解了这些衍生物在金属表面的抑制效率和吸附行为 (Kaya 等人,2016)。

安全和危害

未来方向

Piperidine derivatives, including “4-(2-Pyrrolidinoethyl)piperidine”, could be of interest in future research due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRHLSCWWMNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304569 | |

| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Pyrrolidinoethyl)piperidine | |

CAS RN |

14759-08-1 | |

| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 166304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14759-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 4-[2-(1-pyrrolidinyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)